1-(Hexyloxy)-2-methylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Hexyloxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 2-methylphenol (o-cresol) with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction is as follows:
C7H8O+C6H13Br→C13H20O+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced separation techniques might be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Hexyloxy)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the compound into different alkylated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alkylated benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(Hexyloxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to membrane biology due to its hydrophobic nature.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hexyloxy)-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved vary based on the type of reaction it undergoes. For example, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a substituted product.
Comparison with Similar Compounds
Similar Compounds
- 1-(Butyloxy)-2-methylbenzene
- 1-(Octyloxy)-2-methylbenzene
- 1-(Dodecyloxy)-2-methylbenzene
Comparison
1-(Hexyloxy)-2-methylbenzene is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to shorter or longer alkyl chains, the hexyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications.
Properties
IUPAC Name |
1-hexoxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-4-5-8-11-14-13-10-7-6-9-12(13)2/h6-7,9-10H,3-5,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNSBPSGVMZLNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616957 |
Source
|
Record name | 1-(Hexyloxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57792-32-2 |
Source
|
Record name | 1-(Hexyloxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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